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(+)-Matesaponin 1 - 126622-38-6

(+)-Matesaponin 1

Catalog Number: EVT-2732859
CAS Number: 126622-38-6
Molecular Formula: C47H76O17
Molecular Weight: 913.108
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of (+)-Matesaponin 1 is the yerba mate plant, which is native to South America. The extraction and characterization of this saponin have been extensively studied, highlighting its presence in the plant's leaves and its role in traditional beverages consumed for their stimulating effects.

Classification

(+)-Matesaponin 1 belongs to the class of triterpenoid saponins. These compounds are known for their complex structures, which typically consist of a hydrophobic aglycone (triterpene) linked to one or more hydrophilic sugar moieties. The specific glycosylation pattern of (+)-Matesaponin 1 contributes to its unique biological properties.

Synthesis Analysis

Methods

The synthesis of (+)-Matesaponin 1 involves several steps, primarily focusing on glycosylation reactions. These reactions attach sugar units to the aglycone part of the molecule, which is crucial for the compound's bioactivity.

Technical Details:

  • Starting Materials: The synthesis usually begins with simpler organic molecules or extracts from Ilex paraguariensis.
  • Glycosylation Reactions: These reactions require specific conditions such as controlled temperature, pH levels, and catalysts (e.g., enzymes or acids) to facilitate the attachment of sugar moieties.
  • Purification Techniques: After synthesis, purification methods like chromatography and crystallization are employed to isolate the pure compound.
Molecular Structure Analysis

Structure

The molecular structure of (+)-Matesaponin 1 features a triterpene backbone with multiple hydroxyl groups and glycosidic linkages. The precise arrangement of these functional groups influences its solubility and biological activity.

Data

  • Molecular Formula: C30_{30}H50_{50}O10_{10}
  • Molecular Weight: Approximately 578.71 g/mol
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound.
Chemical Reactions Analysis

Reactions

(+)-Matesaponin 1 can undergo various chemical reactions that modify its structure and properties:

Types of Reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen; common oxidizing agents include potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen; reducing agents like sodium borohydride are typically used.
  • Substitution: Functional groups can be replaced using halogens or nucleophiles.

Technical Details:

  • The outcomes of these reactions depend on the specific reagents and conditions applied. For example, oxidation may yield different derivatives that can exhibit altered biological activities.
Mechanism of Action

The mechanism of action for (+)-Matesaponin 1 involves its interaction with various biological pathways:

  • Anti-inflammatory Effects: It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
  • Induction of Apoptosis: It can trigger apoptosis in cancer cells through specific signaling pathways, including activation of caspases, which are crucial for programmed cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its amphiphilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits surfactant properties that allow it to interact with various biological membranes.
Applications

Scientific Uses

(+)-Matesaponin 1 has garnered attention for its potential applications across several scientific domains:

  • Pharmaceuticals: Investigated for its therapeutic effects in cancer treatment and immune modulation.
  • Biological Research: Used as a tool to study inflammatory pathways and cellular apoptosis mechanisms.
  • Industrial Applications: Employed in formulating natural products such as cosmetics due to its surfactant properties.
Introduction to (+)-Matesaponin 1 in Phytochemical Research

Botanical Origin and Ethnopharmacological Significance of Ilex paraguariensis

Ilex paraguariensis, commonly known as yerba mate, is an evergreen tree or shrub native to the subtropical regions of South America, including parts of Argentina, Brazil, Paraguay, and Uruguay. Taxonomically, it belongs to the family Aquifoliaceae, order Celastrales, class Magnoliopsida [1]. The plant exhibits a distinctive morphology, reaching heights of 8–18 meters, with coriaceous (leathery), obovate leaves featuring crenate dentate margins and obtuse apices. Its small, unisexual flowers yield characteristic red drupes containing 4-5 seeds [1] [7]. Optimal growth requires specific environmental conditions: approximately 1,200 mm annual rainfall and temperatures averaging 21–22 °C [1].

Ilex paraguariensis holds profound cultural and economic significance in its native range. Its dried and processed leaves serve as the raw material for preparing traditional beverages known as chimarrão (hot infusion) and tereré (cold infusion). Preparation involves steeping the leaves (yerba) in hot or cold water within a hollow calabash gourd (cuia or mates) and consuming the infusion through a metal straw (bomba or bombilla) functioning as a sieve [1]. This method is deeply embedded in social rituals. Beyond local consumption, Ilex paraguariensis products are increasingly exported globally. Commercial processing involves stages like roasting, drying, milling, and aging, which significantly influence the phytochemical profile, including saponin content and composition [1] [8].

The saponin profile, including (+)-Matesaponin 1, varies considerably within the plant. Fruits exhibit markedly higher total saponin concentrations (up to 30% w/w) compared to leaves (typically 2-4% w/w) [8]. However, leaves remain the primary source for commercial products and research due to ease of harvest and established traditional use. The saponins, alongside methylxanthines (caffeine, theobromine) and polyphenols (notably chlorogenic acids), contribute to the characteristic taste and purported health benefits associated with yerba mate consumption [1] [8].

Table 1: Occurrence of Saponins in Different Parts of Ilex paraguariensis

Plant PartTotal Saponin Content (% w/w)Key SapogeninsPrimary Use/Notes
Leaves2 - 4%Ursolic acid, Oleanolic acidMain source for mate infusions (chimarrão, tereré)
Unripe FruitsUp to 30%Pomolic acid, Rotundic acidTypically discarded during processing
Stems/Branches< 1%Ursolic acid derivativesMinor contribution to commercial products

Role of Saponins in Plant Secondary Metabolism and Ecological Interactions

Saponins constitute a major class of plant secondary metabolites characterized by their amphiphilic nature, resulting from the combination of a hydrophobic aglycone (sapogenin) and one or more hydrophilic sugar moieties. The name derives from the Latin "sapo" (soap), reflecting their ability to form stable foams in aqueous solutions [2]. This structural duality underpins their diverse biological functions within the plant and their ecological significance.

Structurally, saponins are broadly classified based on their aglycone skeleton:

  • Triterpenoid Saponins: Possess a 30-carbon skeleton typically derived from β-amyrin (oleanane type), α-amyrin (ursane type), or other pentacyclic triterpenes. They feature 6 rings. (+)-Matesaponin 1 belongs to this category, specifically within the ursane group derived from ursolic acid [3] [5] [8].
  • Steroid Saponins: Possess a 27-carbon skeleton based on spirostane or furostane backbones, featuring 5 rings.
  • Steroidal Glycoalkaloids: Contain a nitrogen atom within the steroidal aglycone structure [2] [10].

The sugar chains (glycones) are usually attached via ether linkages at C-3 (monodesmosidic) or at both C-3 and C-28 (bidesmosidic, common in triterpenes like ursolic/oleanolic acid derivatives) or C-26 (furostanol saponins). The monosaccharides commonly involved include D-glucose, D-galactose, D-glucuronic acid, L-rhamnose, L-arabinose, and D-xylose [8]. The specific structure of (+)-Matesaponin 1, identified as ursolic acid 3-O-[β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl]-(28→1)-β-D-glucopyranosyl ester, exemplifies a complex bidesmosidic triterpenoid saponin [3].

Table 2: Structural Diversity and Functional Implications of Plant Saponins

Structural FeatureVariabilityEcological/Functional Consequence
Aglycone TypeTriterpenoid (e.g., Oleanane, Ursane), Steroid, Steroidal AlkaloidMembrane permeabilization efficacy, specific biological targets (e.g., pathogens, herbivores)
Glycosylation PatternNumber of sugar chains (mono-, bi-, tri-desmosidic), Type of monosaccharides, Sequence of sugars, Linkage positionsSolubility, amphiphilicity, interaction with membranes or specific receptors, resistance to degradation
AcylationPresence/Absence of acetyl or other organic acid groups on sugar moietiesEnhanced surfactant properties, altered bioavailability, modified biological activity

In planta, saponins serve crucial ecological roles:

  • Defense Against Pathogens and Pests: Their ability to complex with sterols disrupts fungal and insect cell membranes, acting as phytoanticipins or phytoalexins [2] [10]. The surfactant properties can damage epithelial cells of herbivores.
  • Allelopathy: Saponins can inhibit the germination and growth of competing plant species.
  • Regulation of Growth and Development: Some evidence suggests roles in plant hormone regulation or as storage compounds.

The structural diversity of saponins, including isomers differing in aglycone type (ursolic vs. oleanolic acid) or glycosylation patterns (acetylated vs. non-acetylated), as observed extensively in Ilex paraguariensis [5] [8], represents an evolutionary adaptation to diverse ecological pressures. This complexity poses significant challenges for their isolation, purification, and unambiguous characterization, driving advancements in analytical phytochemistry.

Historical Trajectory of (+)-Matesaponin 1 Isolation and Characterization

The isolation and structural elucidation of (+)-Matesaponin 1 and related saponins from Ilex paraguariensis represent a progressive refinement of analytical techniques over decades. Early research primarily focused on identifying the presence of saponins and their general properties in crude extracts, often relying on colorimetric assays and basic chromatographic separation.

The first significant breakthrough in identifying specific saponins came in the mid-1990s. In 1995, Gosmann and colleagues successfully isolated and characterized three novel saponins from mate leaves, naming them matesaponins 2, 3, and 4 [3]. While not explicitly naming matesaponin 1 in this initial work, their methodology using chemical degradation and NMR spectroscopy laid the critical groundwork. They identified the core structure as ursolic acid glycosylated at the C-3 position with complex oligosaccharides (often involving arabinose, rhamnose, and glucose) and esterified at C-28 with glucose or diglucose units. This work established the prevalence of ursane-type bidesmosidic saponins in mate leaves.

Further refinement occurred with the isolation of "matesaponin 5" in 1996, a highly polar derivative, confirming the structural diversity within this class of compounds [3] [8]. However, comprehensive profiling remained challenging due to the complexity of the saponin mixture and the limitations of available technology.

The advent of hyphenated analytical techniques marked a transformative period in matesaponin research. Liquid Chromatography coupled to Mass Spectrometry (LC-MS), particularly with tandem capabilities (LC-MS/MS or LC-MSⁿ), enabled the separation and structural characterization of saponins directly from complex extracts without exhaustive purification. Key developments included:

  • LC-MSⁿ: This technique proved invaluable for sequencing sugar chains attached to sapogenins. Fragmentation patterns in the mass spectrometer provided information on the sequence and sometimes linkage of the monosaccharides [5] [8]. For instance, LC-MSⁿ studies revealed numerous previously undescribed saponins and isomers in mate leaves, distinguishing between ursolic and oleanolic acid aglycones and identifying acetylated variants [5].
  • Advanced NMR Integration: While requiring more purified samples, techniques like LC-NMR and LC-SPE-NMR (Solid-Phase Extraction coupled to LC-NMR) allowed for the acquisition of high-resolution structural data (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC) on saponins trapped after LC separation. This was crucial for confirming aglycone identity, anomeric configurations of sugars, and interglycosidic linkages [5] [6]. Studies utilized chemical derivatization strategies like per-O-methylation or preparation of O-isopropylidene derivatives analyzed by ESI-MS and GC-MS of partially O-methylated alditol acetates (PMAAs) to gain linkage information without full isolation [5].
  • High-Resolution Mass Spectrometry (HRMS): Q-TOF (Quadrupole Time-of-Flight) MS provided exact mass measurements, enabling confident determination of molecular formulas [5] [8].

Table 3: Evolution of Key Techniques in the Characterization of (+)-Matesaponin 1 and Related Saponins

EraPrimary TechniquesKey Contributions & Limitations
Pre-1990sSolvent extraction, Column Chromatography (open column), Colorimetric assays, Basic NMR/IRIdentification of saponin presence; Isolation of crude fractions; Limited structural detail; Tedious purification required.
1990sImproved CC (e.g., VLC, MPLC), HPLC-UV, Classical NMR (1D, early 2D), FAB-MSFirst isolation of individual matesaponins (2,3,4,5) [3]; Determination of core ursolic acid structure and major sugar chains; Time-consuming; Required large sample amounts.
2000s - PresentHPLC-DAD, UPLC-PDA-MS/MS, UPLC/Q-TOF-MS, LC-SPE-NMR, LC-NMRComprehensive profiling of complex saponin mixtures; Discovery of isomers and acetylated saponins; Detailed structural characterization with minimal purification [5] [8]; Determination of ursolic vs. oleanolic acid cores; Sugar chain sequencing via MSⁿ.

The application of these sophisticated platforms revealed that (+)-Matesaponin 1 is a major ursolic acid-based bidesmosidic saponin in Ilex paraguariensis leaves. Its structure was ultimately confirmed as ursolic acid 3-O-[β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl]-(28→1)-β-D-glucopyranosyl ester [3] [5] [8]. The journey from detecting saponin "activity" to fully characterizing specific molecules like (+)-Matesaponin 1 highlights the indispensable role of evolving analytical chemistry in unlocking the chemical complexity of medicinal plants. This foundation is essential for exploring its biological activities and potential applications.

Properties

CAS Number

126622-38-6

Product Name

(+)-Matesaponin 1

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Molecular Formula

C47H76O17

Molecular Weight

913.108

InChI

InChI=1S/C47H76O17/c1-21-10-15-47(42(58)64-41-36(56)34(54)32(52)26(19-49)61-41)17-16-45(6)23(30(47)22(21)2)8-9-28-44(5)13-12-29(43(3,4)27(44)11-14-46(28,45)7)62-39-37(57)38(24(50)20-59-39)63-40-35(55)33(53)31(51)25(18-48)60-40/h8,21-22,24-41,48-57H,9-20H2,1-7H3/t21-,22+,24+,25-,26-,27?,28-,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,44+,45-,46-,47+/m1/s1

InChI Key

CUDUIWIKODVGCF-OHDUYTBSSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

not available

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